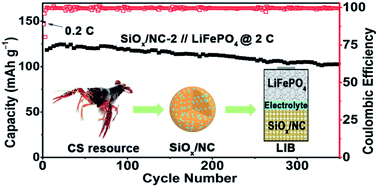Micron-sized SiOx/N-doped carbon composite spheres fabricated with biomass chitosan for high-performance lithium-ion battery anodes†
RSC Advances Pub Date: 2020-10-20 DOI: 10.1039/D0RA07029G
Abstract
To achieve superior lithium storage performance, SiOx is usually designed into nanostructured SiOx/C composites by complex or expensive methods. Here, micron-sized interconnected SiOx/N-doped carbon (NC) microspheres composed of evenly dispersed SiOx nano-domains and NC have been fabricated by a scalable microemulsion method and following pyrolysis, using vinyltriethoxysilane and chitosan as precursors. The unique structure of the micron-sized SiOx/NC spheres leads to enhanced structural integrity and enables stable long-term cycling (800 cycles at 2 A g−1). Benefiting from the enhanced electron/Li+ diffusion kinetics originated from the unique structure and N-doping, SiOx/NC-2 presents considerable capacitive-controlled Li storage capacity, which leads to outstanding rate capability. Consequently, the assembled SiOx/NC-2//LiFePO4 full cell exhibits superior rate capability (106 mA h g−1 at 4C) and stable long-term cycling at 2C (102 mA h g−1 after 350 cycles). This work opens a new door for the application of chitosan in building micron-sized high-performance SiOx/C anode materials, and to some extent facilitates the recycling of waste seafood shells.


Recommended Literature
- [1] MOF supraparticles for atmosphere water harvesting at low humidity†
- [2] Compositional modification of pyrogenic products using CaCO3 and CO2 from the thermolysis of polyvinyl chloride (PVC)†
- [3] Establishing an SI-traceable Copper Concentration in the Candidate Reference Material MURST ISS A1 Antarctic Sediment Using Isotope Dilution Applied as a Primary Method of Measurement
- [4] Role of primary reaction initiated by 254 nm UV light in the degradation of p-nitrophenol attacked by hydroxyl radicals
- [5] Front matter
- [6] Perdeuterated and 13C-enriched myo-inositol for DNP assisted monitoring of enzymatic phosphorylation by inositol-3-kinase†
- [7] General discussion
- [8] Fluid release pressure for nanochannels: the Young–Laplace equation using the effective contact angle†
- [9] An investigation of the zinc oxide separation as applied to the determination of manganese in special cast irons
- [10] Front cover










